

# Ethynethiol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethynethiol

Cat. No.: B15468375

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## Introduction

**Ethynethiol** (HCCSH) is a fascinating and reactive organosulfur molecule that has garnered interest in various scientific disciplines, including astrophysics, chemical synthesis, and materials science. As a metastable isomer of thioketene ( $\text{H}_2\text{C}_2\text{S}$ ), its unique electronic structure, characterized by the presence of both a thiol group and a carbon-carbon triple bond, imparts distinct chemical properties. This guide provides an in-depth overview of the fundamental properties of **ethynethiol**, including its synthesis, spectroscopic characterization, and predicted reactivity. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential applications of this intriguing compound.

## Core Physicochemical Properties

Experimentally determined physical properties such as boiling point, melting point, and pKa for **ethynethiol** are not readily available in the current scientific literature. This is likely due to its nature as a metastable species, making it challenging to isolate and characterize in bulk quantities under standard conditions. However, computational methods and analysis of its structural analogues provide valuable insights into its expected characteristics.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>2</sub> S	--INVALID-LINK--
Molecular Weight	58.10 g/mol	--INVALID-LINK--
IUPAC Name	ethynethiol	--INVALID-LINK--
CAS Number	53750-02-0	--INVALID-LINK--
Canonical SMILES	C#CS	--INVALID-LINK--
Calculated XLogP3	0.9	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--
Exact Mass	57.98772124 Da	--INVALID-LINK--

## Synthesis and Formation

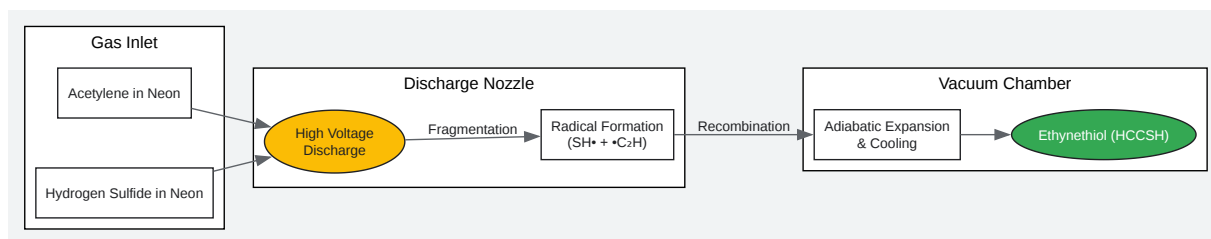
**Ethynethiol** has been successfully synthesized and characterized in the gas phase.[1][2][3] The primary method for its generation involves a bimolecular radical-radical recombination reaction.[1]

## Gas-Phase Synthesis

Experimental Protocol:

**Ethynethiol** can be produced in the gas phase by introducing a mixture of acetylene (HCCH) and hydrogen sulfide (H<sub>2</sub>S), diluted in an inert gas such as neon, into a discharge nozzle.[2][3] A high voltage potential is applied across two electrodes within the nozzle, creating a plasma.[2] In this energetic environment, the precursor molecules fragment into various reactive species, including the SH and C<sub>2</sub>H radicals. These radicals then recombine to form **ethynethiol**.[1]

The reaction mixture is subsequently expanded adiabatically into a high-vacuum chamber, which cools the molecules to very low rotational temperatures, facilitating spectroscopic analysis.[2]



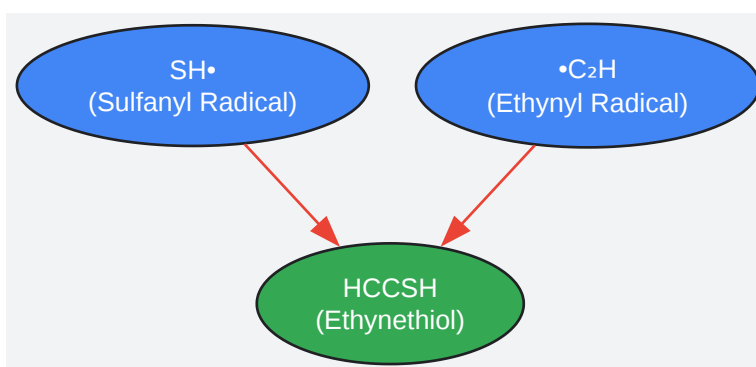
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Gas-phase synthesis workflow of **ethynethiol**.

## Proposed Formation Pathway

The formation of **ethynethiol** in the gas-phase synthesis is proposed to occur through the highly exothermic radical-radical recombination of the sulfanyl ( $\text{SH}$ ) and ethynyl ( $\text{C}_2\text{H}$ ) radicals.

[1]



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Proposed formation of **ethynethiol** from radical species.

## Spectroscopic Characterization

The definitive identification and structural characterization of **ethynethiol** have been achieved through rotational spectroscopy.[1][3]

## Rotational Spectroscopy

### Experimental Protocol:

The rotational spectrum of gas-phase **ethynethiol** has been measured using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave absorption spectroscopies.[1][3] In the FTMW spectrometer, the cooled molecules from the supersonic expansion are subjected to a microwave pulse, and the subsequent free induction decay is recorded and Fourier-transformed to obtain the rotational spectrum.[3] This technique provides very high resolution, allowing for the precise determination of rotational constants.

For higher frequency transitions, a millimeter-wave absorption spectrometer is employed.[1] This involves passing radiation from a frequency multiplier source through a cell containing the gas-phase molecules and detecting the absorption of specific frequencies corresponding to rotational transitions.[2]

The following rotational constants have been determined for the ground vibrational state of **ethynethiol**:

Rotational Constant	Value (MHz)
A	30204.4
B	5588.1
C	4716.3

Source: McCarthy, M. C., & Thaddeus, P. (2018). Gas phase detection and rotational spectroscopy of **ethynethiol**, HCCSH. The Journal of Chemical Physics, 149(21), 214304.

## Chemical Reactivity

While specific experimental studies on the reactivity of **ethynethiol** are limited, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups: the thiol (S-H) group and the alkyne (C≡C) group.

## Thiol Group Reactivity

The thiol group is expected to be the primary site of reactivity.

- **Acidity and Nucleophilicity:** The proton of the thiol group is acidic and can be abstracted by a base to form the corresponding thiolate anion ( $\text{HCC-S}^-$ ). This thiolate is a potent nucleophile and is expected to react with a wide range of electrophiles.<sup>[4][5]</sup>
- **Reactions with Electrophiles:** **Ethynethiol** is predicted to react with various electrophilic reagents, such as alkyl halides, epoxides, and Michael acceptors, via nucleophilic attack by the sulfur atom.<sup>[4][5]</sup>

## Alkyne Group Reactivity

The carbon-carbon triple bond can also participate in chemical transformations.

- **Nucleophilic Addition:** The alkyne moiety in **ethynethiol** is activated towards nucleophilic attack due to the electron-withdrawing nature of the sulfur atom. Nucleophiles can add across the triple bond, a reaction that is often catalyzed by a base.<sup>[6]</sup>
- **Cycloaddition Reactions:** Alkynes are known to participate in various cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) and [3+2] cycloadditions.

## Potential Applications and Future Directions

The unique combination of a thiol and an alkyne group within a compact molecular framework makes **ethynethiol** a potentially valuable building block in organic synthesis and materials science. Its predicted reactivity suggests it could be employed in the synthesis of novel sulfur-containing heterocycles and polymers.

In the context of drug development, the thiol group is a key functional group in many biologically active molecules and can play a crucial role in binding to protein targets. The alkyne group provides a handle for "click" chemistry reactions, which are widely used in bioconjugation and drug discovery.

Further experimental and theoretical studies are warranted to fully elucidate the fundamental properties and reactivity of **ethynethiol**. The development of a stable, scalable synthesis would open the door to a more thorough investigation of its potential applications. The exploration of its coordination chemistry with transition metals could also lead to the discovery of novel

catalysts and materials. As a molecule detected in the interstellar medium, continued astrochemical studies will provide further insights into the fundamental chemical processes occurring in space.

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